1,9-Dioxaspiro[5.5]undec-2-en-4-one
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Overview
Description
1,9-Dioxaspiro[5.5]undec-2-en-4-one is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system fused to an undecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dioxaspiro[5.5]undec-2-en-4-one can be synthesized through several methods. One common approach involves the reaction of 2-lithiated 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides . Another method includes the reaction of 2,2-dimethyl-4H-1,3-dioxin-4-one with cyclohexanone in toluene under heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced in bulk quantities by chemical manufacturers such as American Elements . These manufacturers typically employ optimized synthetic routes and reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
1,9-Dioxaspiro[5.5]undec-2-en-4-one has several scientific research applications:
Biology: It is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undec-2-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undec-3-en-2-one: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atoms and the double bond.
1-oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride: This compound contains a nitrogen atom in place of one of the oxygen atoms, resulting in different chemical properties and reactivity.
Uniqueness
1,9-Dioxaspiro[5.5]undec-2-en-4-one is unique due to its specific spirocyclic structure and the presence of two oxygen atoms in the ring system. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undec-2-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1,4H,2-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBHZSKCCKTAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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